molecular formula C27H28ClN3O3 B243519 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide

Número de catálogo B243519
Peso molecular: 478 g/mol
Clave InChI: CHWBKMYGXKJDNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide, commonly known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. CPP-109 is a derivative of the naturally occurring compound GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter in the central nervous system.

Mecanismo De Acción

CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA in the brain. This leads to an increase in GABA levels, which in turn leads to a decrease in the activity of dopamine neurons in the brain's reward center. This decrease in dopamine activity is thought to be responsible for the drug's therapeutic effects in reducing drug-seeking behavior and craving.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, decrease dopamine activity in the reward center of the brain, and reduce drug-seeking behavior and craving in animal models of addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of CPP-109 is that it has been extensively studied in preclinical models of addiction, and has shown promising results in reducing drug-seeking behavior and craving. However, one limitation of CPP-109 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Direcciones Futuras

There are a number of potential future directions for research on CPP-109. One area of interest is in studying the drug's potential therapeutic applications in other disorders, such as anxiety and depression. Another area of interest is in developing more potent and selective inhibitors of GABA transaminase, which could lead to more effective drugs for the treatment of addiction and related disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CPP-109 in humans.

Métodos De Síntesis

CPP-109 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and intermediates, including piperazine, furfural, and 1-phenylcyclopentanecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. It has been shown to be effective in reducing drug-seeking behavior and craving in preclinical studies of cocaine, alcohol, and nicotine addiction. CPP-109 works by inhibiting the activity of an enzyme called GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels is thought to be responsible for the drug's therapeutic effects.

Propiedades

Fórmula molecular

C27H28ClN3O3

Peso molecular

478 g/mol

Nombre IUPAC

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C27H28ClN3O3/c28-22-19-21(29-26(33)27(12-4-5-13-27)20-7-2-1-3-8-20)10-11-23(22)30-14-16-31(17-15-30)25(32)24-9-6-18-34-24/h1-3,6-11,18-19H,4-5,12-17H2,(H,29,33)

Clave InChI

CHWBKMYGXKJDNP-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl

SMILES canónico

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.